

Ethyl Laurate: Application Notes and Protocols for Food and Beverage Analysis

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Compound of Interest

Compound Name: Ethyl Laurate

Cat. No.: B125891

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Introduction

Ethyl laurate, the ethyl ester of lauric acid, is a fatty acid ethyl ester (FAEE) with the chemical formula $C_{14}H_{28}O_2$.^[1] It is a colorless to slightly yellowish, oily liquid characterized by a waxy, soapy, and floral flavor, often with creamy and fruity nuances.^[2] This compound is found naturally in a variety of fruits, such as apples and melons, as well as in fermented products like alcoholic beverages and cheese.^{[1][2]} In the food and beverage industry, **ethyl laurate** is utilized as a flavoring agent and is generally recognized as safe (GRAS) for this purpose. Its characteristic flavor profile contributes to the sensory attributes of a wide range of products, including confectionery, dairy products, and alcoholic beverages.^[2]

This document provides detailed application notes and protocols for the analysis of **ethyl laurate** in food and beverage matrices, intended for researchers, scientists, and professionals in related fields.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **ethyl laurate** is essential for developing analytical methods for its extraction and quantification.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₂₈ O ₂	[1]
Molecular Weight	228.37 g/mol	[1]
Appearance	Clear, colorless to slightly yellowish liquid	[1]
Odor/Flavor Profile	Waxy, soapy, floral, creamy, fruity	[2]
Boiling Point	269 °C	[1]
Melting Point	-10 °C	[1]
Solubility	Insoluble in water; soluble in ethanol and oils	[1]
FEMA Number	2441	

Regulatory Status

Ethyl laurate is listed by the Flavor and Extract Manufacturers Association (FEMA) and is considered GRAS for its intended use as a flavoring agent in food.

Quantitative Data: Occurrence in Food and Beverages

The concentration of **ethyl laurate** can vary significantly depending on the food or beverage matrix, processing methods, and fermentation conditions. The following table summarizes typical concentration ranges found in various products.

Food/Beverage Category	Specific Product	Concentration Range	Analytical Method	Reference
Alcoholic Beverages	Brandy	0.28 - 0.46% of total volatile compounds	GC-FID	[3]
Cachaça	Higher content in stainless-steel column distilled products	GC-MS		
Whisky	Present as a major ester	GC-MS		
Wine	Present	GC-MS	[1]	
Dairy Products	Milk	Present	GC-MS	[2]
Cheese (various)	Present	GC-MS	[2]	
Fruits	Apple, Apricot, Guava, Melon	Present	Not specified	[1]
Other	Coconut Oil	Can be concentrated from	Supercritical Fluid Extraction	[4]

Sensory Information

The sensory perception of **ethyl laurate** is a key aspect of its function as a flavoring agent.

- Flavor Profile: Waxy, soapy, floral, with creamy and fruity undertones.[2]
- Taste Threshold: A taste threshold of 50 ppm has been reported, at which it imparts a waxy, soapy, and floral character with creamy, dairy, and fruity nuances.[2]
- Odor Threshold: The odor threshold for esters in alcoholic beverages can range from 0.2 to 17 ppm.[5]

Experimental Protocols

The analysis of **ethyl laurate** in food and beverage matrices typically involves extraction of the volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common and efficient sample preparation technique.

Protocol 1: Analysis of Ethyl Laurate in Alcoholic Beverages by Direct Injection GC-MS

This protocol is suitable for clear alcoholic beverages such as spirits.

1. Sample Preparation:

- No extensive sample preparation is required for clear spirits. Samples can be injected directly.
- For beverages with high sugar content or particulates, centrifugation or filtration may be necessary.

2. GC-MS Parameters:

- Gas Chromatograph: Agilent 6890 GC or equivalent.
- Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
- Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 min.
 - Ramp 1: 3 °C/min to 200 °C.
 - Ramp 2: 15 °C/min to 240 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Conditions:
 - Transfer Line Temperature: 240 °C.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Energy: 70 eV.
 - Scan Range: m/z 35-350.

3. Quantification:

- Prepare a calibration curve using standard solutions of **ethyl laurate** in a model solution (e.g., 40% ethanol in water) at concentrations ranging from 0.1 to 50 mg/L.
- An internal standard, such as ethyl nonanoate or heptanoic acid, can be used for improved accuracy.

Protocol 2: Analysis of Ethyl Laurate in Dairy Products and Confectionery by Headspace SPME-GC-MS

This protocol is suitable for more complex matrices like milk, cheese, and confectionery.

1. Sample Preparation:

- Dairy Products (Milk, Cream):
 - Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
 - Add 1 g of NaCl to facilitate the release of volatile compounds.
 - Add an appropriate internal standard.
 - Immediately seal the vial with a PTFE/silicone septum.
- Confectionery (Chocolates, Candies):
 - Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
 - Add 5 mL of deionized water and 1 g of NaCl.
 - Add an appropriate internal standard.
 - Immediately seal the vial.

2. Headspace SPME Parameters:

- SPME Fiber: 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
- Equilibration Temperature: 60 °C.
- Equilibration Time: 15 min with agitation.
- Extraction Time: 30 min.
- Desorption Temperature: 250 °C.
- Desorption Time: 5 min in the GC injector.

3. GC-MS Parameters:

- Follow the GC-MS parameters outlined in Protocol 1.

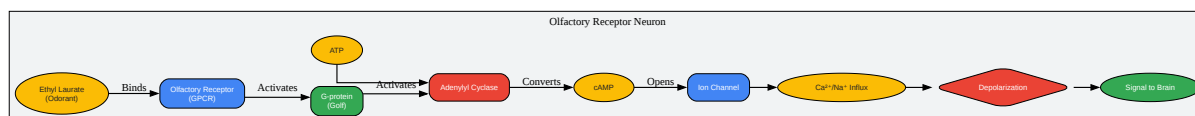
4. Quantification:

- Prepare a calibration curve by spiking a blank matrix (e.g., water or a model food system) with known concentrations of **ethyl laurate** and the internal standard.

Visualizations

Flavor Perception Signaling Pathway

The perception of flavor, including the contribution of esters like **ethyl laurate**, is a complex process involving the olfactory system. The following diagram illustrates the general signaling pathway initiated by the binding of an odorant molecule to an olfactory receptor.

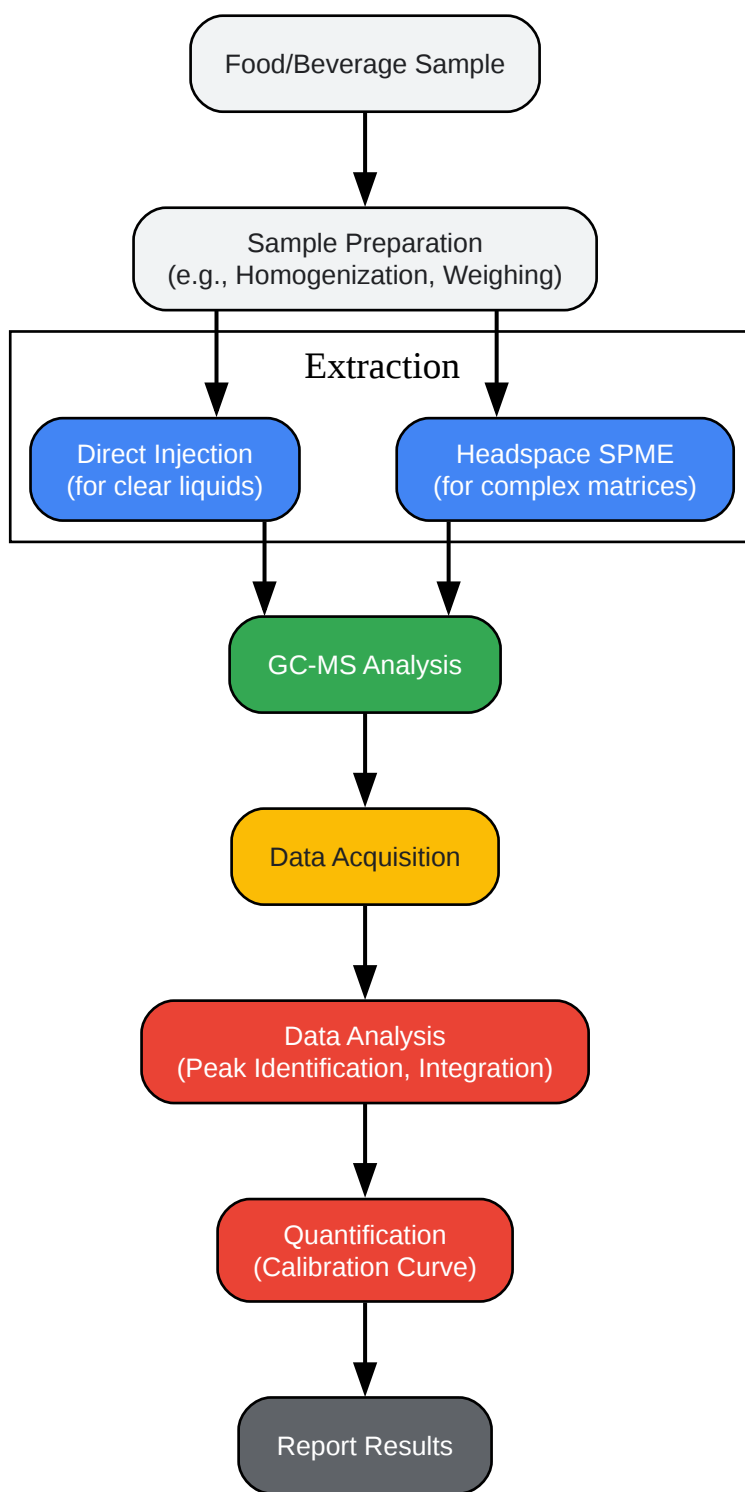


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Caption: General olfactory signaling pathway for flavor perception.

Experimental Workflow for Ethyl Laurate Analysis

The following diagram outlines the logical steps involved in the analysis of **ethyl laurate** in a food or beverage sample.



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Caption: Workflow for the analysis of **ethyl laurate**.

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